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Compound of Interest

Compound Name: AMOZ-d5

Cat. No.: B565326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

AMOZ-d5, a crucial internal standard for the accurate quantification of the furaltadone

metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). While a specific, publicly

available, detailed protocol for the synthesis of AMOZ-d5 is not documented in peer-reviewed

literature, this guide outlines a plausible synthetic strategy based on established methods for

the synthesis of deuterated morpholine and oxazolidinone derivatives. Additionally, it details the

purification and analytical applications of this isotopically labeled compound.

Introduction to AMOZ-d5
AMOZ-d5 is the deuterium-labeled analog of AMOZ, a significant metabolite of the nitrofuran

antibiotic furaltadone. Due to the ban of nitrofuran antibiotics in food-producing animals,

regulatory bodies worldwide monitor for their residues, primarily by detecting their stable

metabolites. AMOZ-d5 serves as an indispensable internal standard in analytical methods,

particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure

accurate and precise quantification of AMOZ in various biological matrices.[1] The use of a

stable isotope-labeled internal standard like AMOZ-d5 is critical for correcting for matrix effects

and variations in sample preparation and instrument response.

Table 1: Physicochemical Properties of AMOZ-d5
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Property Value

CAS Number 1017793-94-0[2][3][4][5]

Molecular Formula C₈H₁₀D₅N₃O₃[2][3][5]

Molecular Weight 206.25 g/mol [2][3][5]

Synonyms

3-Amino-5-(morpholinomethyl-d5)-2-

oxazolidinone, 3-Amino-5-(morpholin-4-yl-d5-

methyl)-2-oxazolidinone

Appearance Solid

Solubility Soluble in methanol and water

Proposed Synthesis of AMOZ-d5
A direct, published synthetic route for AMOZ-d5 is not readily available. However, a potential

strategy can be devised by combining methods for the synthesis of deuterated morpholine and

the formation of the oxazolidinone ring structure. The proposed synthesis involves two key

stages: the preparation of a deuterated morpholine precursor and its subsequent reaction to

form the final AMOZ-d5 product.

Stage 1: Synthesis of Deuterated Morpholine
The synthesis of deuterated morpholine is a critical first step. A one-pot process for the

production of morpholine-d8 has been reported, utilizing D₂O as the deuterium source and

Raney Nickel as a catalyst. This method allows for a near-complete exchange of all methylene

hydrogens in morpholine with deuterium atoms.

Experimental Protocol: Synthesis of Morpholine-d8 (Proposed)

Reaction Setup: In a high-pressure reactor, combine morpholine and Raney Nickel.

Deuterium Exchange: Add D₂O to the reactor.

Reaction Conditions: Heat the mixture under pressure. The specific temperature and

pressure would need to be optimized for this reaction.
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Work-up: After the reaction is complete, cool the reactor, filter off the Raney Nickel catalyst,

and isolate the morpholine-d8.

Purification: Purify the morpholine-d8 by distillation.

Stage 2: Formation of the Oxazolidinone Ring and Final
Product
The second stage involves the construction of the oxazolidinone ring and the attachment of the

deuterated morpholine moiety. This can be achieved through a multi-step synthesis starting

from a suitable chiral precursor.

Experimental Protocol: Synthesis of AMOZ-d5 (Proposed)

Starting Material: Begin with a chiral epoxide, such as (R)-glycidyl butyrate.

Ring Opening: React the epoxide with the synthesized morpholine-d8. This will introduce the

deuterated morpholine group.

Formation of Oxazolidinone Ring: The resulting amino alcohol can then be cyclized to form

the oxazolidinone ring. This can be achieved using various reagents, such as phosgene or

its equivalents, or through a carbamate intermediate.

Introduction of the Amino Group: The final step is the introduction of the amino group at the

N-3 position of the oxazolidinone ring. This can be accomplished through a variety of

methods, such as reaction with a protected hydrazine followed by deprotection.
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Stage 1: Synthesis of Deuterated Morpholine

Stage 2: Formation of AMOZ-d5

Morpholine Morpholine-d8
D₂O, Raney Ni

Deuterated Amino Alcohol(R)-Glycidyl butyrate
+ Morpholine-d8

Deuterated Oxazolidinone Intermediate
Cyclization

AMOZ-d5
Amination

Click to download full resolution via product page

Proposed synthetic pathway for AMOZ-d5.

Purification of AMOZ-d5
The purification of the synthesized AMOZ-d5 is crucial to ensure its suitability as an internal

standard. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification of AMOZ-d5

Initial Purification: Following the synthesis, the crude product should be subjected to flash

column chromatography on silica gel. The solvent system (e.g., a gradient of methanol in

dichloromethane) will need to be optimized to effectively separate the product from

unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity AMOZ-d5,

preparative reversed-phase HPLC is the method of choice.

Column: A C18 column is typically used.

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier

like formic acid or ammonium acetate to improve peak shape.
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Detection: UV detection at a wavelength where AMOZ absorbs, typically around 230-280

nm.

Lyophilization: After collecting the pure fractions from HPLC, the solvent is removed, and the

final product is often lyophilized to obtain a stable, solid powder.

Crude AMOZ-d5

Flash Column Chromatography

Preparative HPLC

Collection of Pure Fractions

Lyophilization

Pure AMOZ-d5

Click to download full resolution via product page

General purification workflow for AMOZ-d5.

Analytical Characterization and Use
The identity and purity of the synthesized AMOZ-d5 must be confirmed using various analytical

techniques.
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Table 2: Analytical Techniques for Characterization of AMOZ-d5

Technique Purpose

Mass Spectrometry (MS)

To confirm the molecular weight and the

incorporation of deuterium atoms. High-

resolution mass spectrometry (HRMS) is used

to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR)

Spectroscopy

¹H NMR is used to confirm the absence of

protons at the labeled positions. ¹³C NMR and

²H NMR are used to confirm the structure and

the location of the deuterium labels.

High-Performance Liquid Chromatography

(HPLC)

To determine the chemical purity of the final

product.

Once synthesized and purified, AMOZ-d5 is used as an internal standard in LC-MS/MS

methods for the quantification of AMOZ in various samples, such as animal tissues.

Table 3: Typical LC-MS/MS Parameters for AMOZ Analysis using AMOZ-d5

Parameter Typical Value/Condition

LC Column C18 reversed-phase column

Mobile Phase
Gradient of acetonitrile and water with 0.1%

formic acid

Ionization Mode Positive Electrospray Ionization (ESI+)

MS/MS Transitions (AMOZ) Precursor ion (m/z) → Product ions (m/z)

MS/MS Transitions (AMOZ-d5) Precursor ion (m/z) → Product ions (m/z)

Conclusion
This technical guide provides a comprehensive overview of the synthesis, purification, and

application of AMOZ-d5. While a specific, detailed synthetic protocol is not publicly available,

the proposed strategy, based on established chemical principles, offers a viable route for its
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preparation. The availability of high-purity AMOZ-d5 is essential for the accurate monitoring of

furaltadone abuse in food production, ensuring food safety and compliance with international

regulations. Researchers and scientists in the fields of analytical chemistry and drug

metabolism will find this guide a valuable resource for understanding and potentially producing

this critical internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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